molecular formula C19H19N3O5S2 B2865966 N-(3,4-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-47-0

N-(3,4-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2865966
CAS RN: 922130-47-0
M. Wt: 433.5
InChI Key: XYYSXUUXHHFTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as DMTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMTA is a thiazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Research has explored the structure-activity relationships of dual inhibitors of PI3Kα and mTOR, with studies finding that modifications to the chemical structure can improve metabolic stability, a critical factor for therapeutic efficacy. Such compounds have shown potent in vitro and in vivo efficacy, pointing to their potential in cancer therapy (Stec et al., 2011).

Antimalarial and Antiviral Activities

Compounds related to N-(3,4-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have been evaluated for their antimalarial activities, with some showing promise as COVID-19 therapeutic agents. These studies utilized computational calculations and molecular docking to identify candidates with potential efficacy against malaria and SARS-CoV-2 (Fahim & Ismael, 2021).

Antitumor Activity

Several derivatives have been synthesized and tested for antitumor activity, with some showing significant efficacy against various cancer cell lines. This research provides a foundation for the development of new cancer therapeutics based on the modification of the acetamide structure to incorporate different heterocyclic rings (Yurttaş et al., 2015).

Antimicrobial and Antifungal Properties

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has shown potential for use as antimicrobial agents. Studies have demonstrated promising antibacterial and antifungal activities, making these compounds candidates for further exploration in the fight against microbial infections (Darwish et al., 2014).

Anticonvulsant Effects

Research into heterocyclic compounds containing a sulfonamide thiazole moiety has identified several compounds with anticonvulsant activity. This suggests potential applications in the development of new treatments for epilepsy and related neurological disorders (Farag et al., 2012).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-16-9-8-13(10-17(16)27-2)20-18(23)11-14-12-28-19(21-14)22-29(24,25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYSXUUXHHFTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.